![molecular formula C7H12O3 B12289793 Methyl 3-methoxy-2-pentenoate](/img/structure/B12289793.png)
Methyl 3-methoxy-2-pentenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxy-2-pentenoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 3-methoxy-2-pentenoic acid. This compound is known for its role as an intermediate in the synthesis of prostaglandins, which are important lipid compounds involved in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-2-pentenoate typically involves the esterification of 3-methoxy-2-pentenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The reaction mixture is then purified using distillation techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methoxy-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methoxy-2-pentenoic acid.
Reduction: 3-methoxy-2-pentanol.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxy-2-pentenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including prostaglandins.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Methyl 3-methoxy-2-pentenoate involves its interaction with specific molecular targets, such as enzymes involved in prostaglandin synthesis. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-pentenoate: Similar structure but lacks the methoxy group.
Methyl 4-methoxy-2-pentenoate: Similar structure with the methoxy group at a different position.
Methyl 3-methyl-2-pentenoate: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
Methyl 3-methoxy-2-pentenoate is unique due to the presence of the methoxy group at the 3-position, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of specific bioactive compounds .
Eigenschaften
Molekularformel |
C7H12O3 |
---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl (Z)-3-methoxypent-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3/b6-5- |
InChI-Schlüssel |
IRRQVKLYAFXAKM-WAYWQWQTSA-N |
Isomerische SMILES |
CC/C(=C/C(=O)OC)/OC |
Kanonische SMILES |
CCC(=CC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.